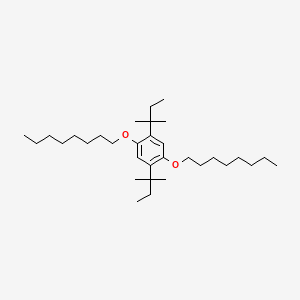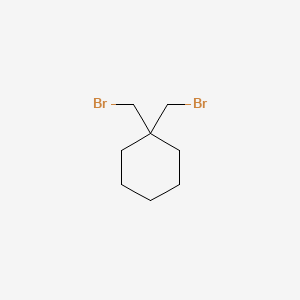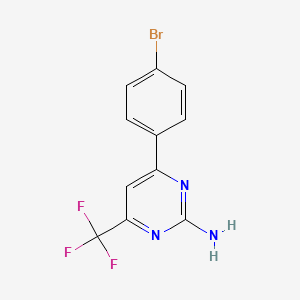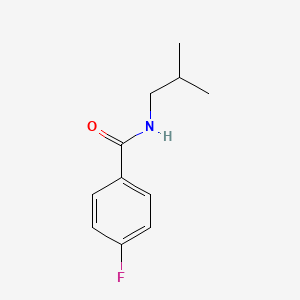
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene is an organic compound with a complex structure It is characterized by the presence of two 1,1-dimethylpropyl groups and two octyloxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene typically involves Friedel-Crafts alkylation. This reaction involves the alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the octyloxy groups.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Contains methoxy groups instead of octyloxy groups.
Uniqueness
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene is unique due to the presence of both 1,1-dimethylpropyl and octyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
70544-46-6 |
|---|---|
Molekularformel |
C32H58O2 |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
1,4-bis(2-methylbutan-2-yl)-2,5-dioctoxybenzene |
InChI |
InChI=1S/C32H58O2/c1-9-13-15-17-19-21-23-33-29-25-28(32(7,8)12-4)30(26-27(29)31(5,6)11-3)34-24-22-20-18-16-14-10-2/h25-26H,9-24H2,1-8H3 |
InChI-Schlüssel |
KXSIYNASVRUUQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCCCC)C(C)(C)CC |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCCCC)C(C)(C)CC |
Key on ui other cas no. |
70544-46-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















